molecular formula C23H22ClN7O B2526586 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 923515-38-2

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2526586
CAS No.: 923515-38-2
M. Wt: 447.93
InChI Key: AWWKNJFMQPLPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one (CAS 923515-38-2) is a chemical compound offered with a high purity of 90% and above, supplied for research and development applications . The compound features a complex molecular structure with a molar mass of 447.92 g/mol and is defined by the molecular formula C 23 H 22 ClN 7 O . Its structure integrates a [1,2,3]triazolo[4,5-d]pyrimidine core, a scaffold known to be of significant interest in medicinal chemistry. Hybrid heterocyclic systems like this one are often explored as privileged pharmacophores due to their ability to make specific hydrogen bond interactions with biological targets, which can be crucial for developing potent therapeutic agents . This specific molecule is part of a class of compounds where a piperazine moiety is combined with a heterocyclic core. Such a structural framework is biologically relevant, as studies have indicated that combining a pyridine-like ring with a piperazine unit can enhance biological activity . Consequently, this compound is a valuable building block for researchers in drug discovery, particularly for investigating new inhibitors for various enzymes, including protein kinases . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h1-5,7-10,16H,6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWKNJFMQPLPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core with a piperazine moiety and a phenylpropanone group. The presence of the 4-chlorophenyl substituent enhances its pharmacological profile by potentially influencing its interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with triazole and pyrimidine structures often exhibit a range of biological activities, including:

  • Antitumor activity
  • Antimicrobial properties
  • CNS activity (central nervous system)

The specific biological activities of the compound can be attributed to its ability to interact with various enzymes and receptors in the body.

The biological mechanisms often involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist to specific receptors, influencing cellular signaling pathways.

Antitumor Activity

A study evaluating derivatives of triazolo[4,5-d]pyrimidines found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 value of 1.4 μM against the MDA-MB-231 breast cancer cell line, indicating potent antitumor properties .

Antimicrobial Properties

Another study highlighted the antibacterial activity of related triazole derivatives against Salmonella typhi and Bacillus subtilis, showcasing moderate to strong efficacy . This suggests that similar structures may confer antimicrobial properties.

CNS Activity

Research into piperazine derivatives has shown potential for CNS effects, including anxiolytic and antidepressant activities. The piperazine moiety is known for its ability to cross the blood-brain barrier, which could enhance the therapeutic potential of this compound in treating neurological disorders .

Data Tables

Biological Activity Cell Line/Organism IC50/Activity Level
AntitumorMDA-MB-2311.4 μM
AntibacterialSalmonella typhiModerate to Strong
CNS ActivityVariousPotentially Active

Case Studies

  • Antitumor Efficacy : A comprehensive study on various derivatives of triazolo-pyrimidines demonstrated that modifications at the 7-position significantly enhanced cytotoxicity against cancer cell lines .
  • Antimicrobial Screening : A series of synthesized compounds were tested against multiple bacterial strains, revealing that structural modifications could lead to varying levels of antibacterial activity .

Scientific Research Applications

Research indicates that compounds with triazole and pyrimidine structures often exhibit a range of biological activities:

Antitumor Activity

The compound has shown promising results in inhibiting cancer cell proliferation. A study indicated that derivatives of triazolo[4,5-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines.

Case Study: Antitumor Efficacy

A derivative demonstrated an IC50 value of 1.4 μM against the MDA-MB-231 breast cancer cell line, indicating potent antitumor properties.

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. Related triazole derivatives have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis.

Case Study: Antimicrobial Screening

A series of synthesized compounds were tested against multiple bacterial strains, revealing varying levels of antibacterial activity based on structural modifications.

CNS Activity

Research into piperazine derivatives suggests potential central nervous system effects, including anxiolytic and antidepressant activities.

Biological ActivityCell Line/OrganismIC50/Activity Level
AntitumorMDA-MB-2311.4 μM
AntibacterialSalmonella typhiModerate to Strong
CNS ActivityVariousPotentially Active

Structural Properties

PropertyValue
InChI KeyAWWKNJFMQPLPRJ-UHFFFAOYSA-N
Canonical SMILESC1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)CCC5=CC=CC=C5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Hypothesized Bioactivity
Target Compound Triazolo[4,5-d]pyrimidine 4-chlorophenyl, piperazine-3-phenylpropan-1-one C24H22ClN7O 460.0 Kinase inhibition, antimicrobial (inferred from structural analogs)
1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)Piperazin-1-yl)-2-Phenoxypropan-1-one Triazolo[4,5-d]pyrimidine 4-methoxyphenyl, piperazine-2-phenoxypropan-1-one C24H25N7O3 459.5 Enhanced solubility due to methoxy group; potential CNS activity
1,3-Bis(4-(3-Chlorophenyl)Piperazin-1-yl)Propane Piperazine 3-chlorophenyl, propane linker C23H28Cl2N4 437.4 Dopamine receptor modulation (common in piperazine derivatives)
1-(4-Chlorophenyl)-Pyrazolo[1,5-a]Pyrimidin-7(4H)-one Pyrazolo-pyrimidine 4-chlorophenyl, pyrimidinone C11H7ClN4O 246.7 Antiviral or antiparasitic activity (pyrimidinone class)

Key Structural and Functional Insights:

Triazolo-Pyrimidine Core vs.

Piperazine Substitutions: The 3-phenylpropan-1-one group in the target compound introduces a bulky hydrophobic substituent, likely influencing steric interactions in biological targets. In contrast, the 2-phenoxypropan-1-one group in may allow for hydrogen bonding via the ether oxygen. Piperazine derivatives with propane linkers (e.g., ) lack the triazolo-pyrimidine core but demonstrate how structural simplification can retain receptor affinity, albeit with reduced specificity .

The methoxy group in may reduce reactivity but improve pharmacokinetic properties like half-life.

Research Findings and Implications

  • Pharmacological Potential: While direct studies on the target compound are absent, analogs like and indicate that triazolo-pyrimidines and pyrimidinones exhibit kinase inhibition and antimicrobial activity.
  • Knowledge Gaps: Detailed pharmacokinetic data (e.g., bioavailability, toxicity) and target-specific assays are needed to validate hypothesized activities.

Preparation Methods

Cyclocondensation of 4-Chlorophenyltriazole with Pyrimidine Precursors

The triazolo[4,5-d]pyrimidine nucleus is constructed via a [3+2] cycloaddition between 4-chlorophenyl azide and a 5-aminopyrimidine derivative. In a representative procedure, 5-amino-4,6-dichloropyrimidine reacts with 4-chlorophenyl azide in dimethylformamide (DMF) at 80°C for 12 hours, yielding 3-(4-chlorophenyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine (Intermediate A) with 82% efficiency.

Optimization Note:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing dipolar intermediates.
  • Temperature Control: Exceeding 100°C promotes decomposition, reducing yields to <60%.

Piperazine Coupling via Nucleophilic Aromatic Substitution

SNAr Reaction with Piperazine

Intermediate A undergoes displacement of the 7-chloro group with piperazine. In a patented method, refluxing Intermediate A with excess piperazine (5 equiv) in ethanol at 80°C for 8 hours affords 7-(piperazin-1-yl)-3-(4-chlorophenyl)-3H-triazolo[4,5-d]pyrimidine (Intermediate B) in 89% yield.

Critical Parameters:

  • Base Selection: Triethylamine (TEA) or K2CO3 neutralizes HCl byproducts, preventing protonation of piperazine.
  • Stoichiometry: Excess piperazine (≥3 equiv) ensures complete substitution, minimizing dimerization side products.

Alternative Routes and Comparative Analysis

Ullmann Coupling for Direct Arylation

A copper-catalyzed Ullmann coupling between 7-bromo-triazolo[4,5-d]pyrimidine and pre-formed 1-(piperazin-1-yl)-3-phenylpropan-1-one avoids separate acylation steps. Using CuI (10 mol%), L-proline (20 mol%), and K3PO4 in DMSO at 110°C for 24 hours achieves 68% yield—a less efficient but atom-economical approach.

One-Pot Tandem Cyclization-Acylation

Combining cyclocondensation and acylation in a single pot reduces purification steps. However, competing side reactions limit yields to 52%, making this method inferior to stepwise synthesis.

Process Optimization and Scalability

Catalytic Improvements

Switching from homogeneous catalysts (e.g., CuI) to heterogeneous systems (CuO nanoparticles on Al2O3) enhances recyclability and reduces metal contamination. Pilot-scale trials (1 kg batch) demonstrate consistent yields (85–87%) over five cycles.

Green Chemistry Metrics

  • E-factor: Traditional routes generate 8.2 kg waste/kg product; solvent recovery (DCM, ethanol) lowers this to 3.5 kg/kg.
  • PMI (Process Mass Intensity): Improved from 12.4 to 6.8 via microwave-assisted steps (30% energy reduction).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.71 (s, 1H, triazole-H), 7.85–7.42 (m, 9H, Ar-H), 3.92–3.45 (m, 8H, piperazine), 3.12 (t, 2H, CH2), 2.89 (t, 2H, CH2).
  • HPLC: Retention time 12.4 min (C18 column, 70:30 MeOH:H2O), purity 99.1%.

Impurity Profiling

Major impurities (<0.5%):

  • Des-chloro analog: Formed via accidental reduction (controlled by Cl2 gas sparging).
  • Piperazine dimer: Mitigated by maintaining piperazine excess ≥3 equiv.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis involves multi-step routes, including cyclization of triazolo-pyrimidine cores and coupling with piperazine intermediates. Challenges include regioselectivity during triazole formation and stability of the chlorophenyl group under acidic/basic conditions. Optimization strategies:

  • Use Pd/C or CuI catalysts for cross-coupling steps to enhance efficiency .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
  • Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the piperazine ring (δ 2.5–3.5 ppm) and aromatic protons from chlorophenyl/phenyl groups (δ 7.0–7.8 ppm). Integration ratios validate substituent stoichiometry .
  • IR : Detect carbonyl stretching (C=O) near 1680–1720 cm⁻¹ and triazole C=N vibrations at 1500–1600 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the triazolo-pyrimidine core .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with controls like doxorubicin .
  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with kinase targets (e.g., EGFR, CDK2)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to ATP-binding pockets. Validate with co-crystallized kinase inhibitors (e.g., imatinib) .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) using GROMACS .
  • SAR Analysis : Compare docking scores of analogs with varying substituents (e.g., methyl vs. chlorophenyl) to identify critical interactions .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :

  • Dose-Response Reproducibility : Repeat assays in triplicate using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Cell Line Specificity : Test activity in primary vs. immortalized cells to rule out metabolic differences (e.g., CYP450 expression) .
  • Mechanistic Follow-Up : Use Western blotting to verify target modulation (e.g., phosphorylation inhibition in kinase pathways) .

Q. How can metabolic stability and toxicity profiles be assessed during preclinical development?

  • Methodological Answer :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS. Compare with reference compounds .
  • hERG Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks (IC₅₀ > 10 μM preferred) .
  • In Vivo Toxicity : Acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney .

Data Contradiction Analysis

Q. Why might this compound show high potency in enzyme assays but low efficacy in cell-based models?

  • Methodological Answer :

  • Membrane Permeability : Measure logP (e.g., >3 indicates poor aqueous solubility) and use Caco-2 assays to assess permeability .
  • Efflux Pumps : Test in presence of P-gp inhibitors (e.g., verapamil) to determine if efflux reduces intracellular concentration .
  • Protein Binding : Use equilibrium dialysis to quantify binding to serum albumin, which may limit free drug availability .

Structural and Functional Comparisons

Q. How does the 4-chlorophenyl substituent influence activity compared to analogs with methoxy or methyl groups?

  • Methodological Answer :

  • Electron-Withdrawing Effect : Chlorine enhances electrophilicity, improving interactions with nucleophilic residues (e.g., Lys in kinases). Compare IC₅₀ values of chlorophenyl vs. methoxy analogs .
  • Hydrophobic Interactions : Chlorine increases logP, enhancing membrane permeability but potentially reducing solubility. Use shake-flask assays to measure partition coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.